molecular formula C15H11Cl2N3O2 B12177404 N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12177404
M. Wt: 336.2 g/mol
InChI Key: KDZSAWCNWFPBAK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused oxazole and pyridine ring system, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under dehydrative conditions using reagents such as phosphorus oxychloride or polyphosphoric acid . This reaction forms the oxazole ring, which is then fused with the pyridine ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Biological Activity

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H12Cl2N2O2
  • Molecular Weight : 301.73 g/mol
  • CAS Number : 1190239-63-4

The structure of this compound features an oxazole ring fused with a pyridine moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to interact with kinases and proteases that are crucial in cell signaling and proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes such as apoptosis and inflammation.

Biological Activities

  • Antimicrobial Activity
    • Several studies have highlighted the antimicrobial properties of compounds containing the oxazole and pyridine structures. These compounds have shown effectiveness against various bacterial strains and fungi.
    • Case Study : In vitro tests indicated that derivatives of oxazoles exhibited significant activity against E. coli and C. albicans .
  • Anticancer Properties
    • Research indicates that the compound may possess anticancer activity by inducing apoptosis in cancer cells through caspase activation.
    • Case Study : A study demonstrated that similar oxazole derivatives inhibited tumor growth in xenograft models by modulating cell cycle progression .
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation.
    • Research Findings : Inflammation-induced cytokine production was significantly reduced in treated models, suggesting a role in inflammatory pathway modulation .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerApoptosis induction
Anti-inflammatoryCytokine modulation

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H11Cl2N3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-9-3-4-11(16)12(17)6-9/h3-6H,1-2H3,(H,19,21)

InChI Key

KDZSAWCNWFPBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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